
3-Bromo-5-fluoro-2-iodotoluene
Overview
Description
3-Bromo-5-fluoro-2-iodotoluene: is an aromatic compound with the molecular formula C₇H₅BrFI and a molecular weight of 314.92 g/mol It is a halogenated derivative of toluene, featuring bromine, fluorine, and iodine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-2-iodotoluene typically involves multi-step reactions starting from toluene derivatives. One common method includes:
Bromination: Introduction of a bromine atom to the toluene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Iodination: Introduction of an iodine atom to the aromatic ring.
Each step requires specific reagents and conditions, such as:
Bromination: Using bromine (Br₂) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr₃).
Fluorination: Employing fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Iodination: Using iodine (I₂) with oxidizing agents like nitric acid (HNO₃) or potassium iodate (KIO₃).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluoro-2-iodotoluene can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be replaced by other functional groups.
Oxidation: Conversion of the methyl group to carboxylic acid or other oxidized forms.
Reduction: Reduction of halogen atoms to hydrogen.
Common Reagents and Conditions:
Substitution: Using nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Oxidation: Employing oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Oxidation: Production of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated toluene derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-5-fluoro-2-iodotoluene is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including potential drug candidates for various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-iodotoluene depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. The presence of multiple halogen atoms allows for selective functionalization and modification of the aromatic ring, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
2-Bromo-3-fluoro-5-iodotoluene: Similar structure but with different positions of halogen atoms.
4-Bromo-5-fluoro-2-iodotoluene: Another isomer with varied halogen positions.
Uniqueness: 3-Bromo-5-fluoro-2-iodotoluene is unique due to its specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specialized synthetic applications .
Properties
IUPAC Name |
1-bromo-5-fluoro-2-iodo-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWWSTPAPGETQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601266538 | |
| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601266538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000576-60-2 | |
| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000576-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601266538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


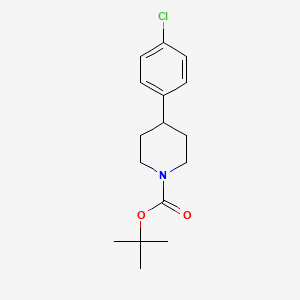
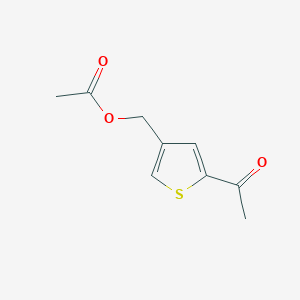
![rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid](/img/structure/B1437795.png)
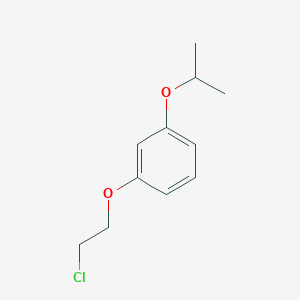
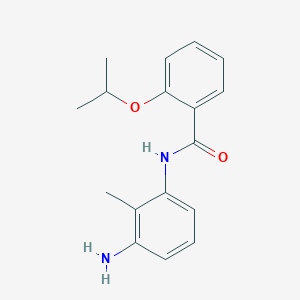
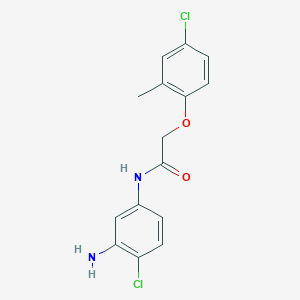
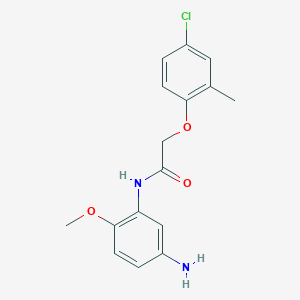
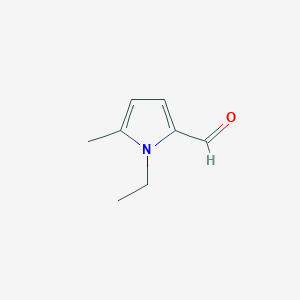
![N-Ethyl-2-[(4-methylphenyl)thio]ethanamine](/img/structure/B1437805.png)
![2-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B1437806.png)
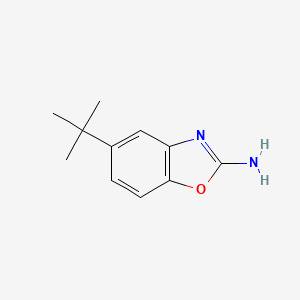
![N-[4-(Hexyloxy)benzyl]-1-butanamine](/img/structure/B1437811.png)
![N-[4-(Isopentyloxy)benzyl]-1-butanamine](/img/structure/B1437812.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437813.png)
